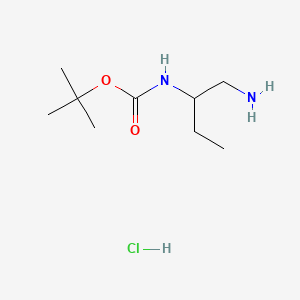

2-N-Boc-butane-1,2-diamine-HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWCEASKECSUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662576 | |

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138374-00-2 | |

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-N-Boc-butane-1,2-diamine-HCl: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-N-Boc-butane-1,2-diamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves a selective mono-protection of one of the amino groups of butane-1,2-diamine, followed by the formation of the hydrochloride salt. This guide details the underlying chemical principles, experimental protocols, and data interpretation.

Synthetic Strategy: Selective Mono-N-Boc Protection

The primary challenge in the synthesis of 2-N-Boc-butane-1,2-diamine lies in the selective protection of one of the two nucleophilic amino groups. A widely adopted and effective strategy involves the differentiation of the two amino groups by mono-protonation. By treating butane-1,2-diamine with one equivalent of an acid, typically hydrochloric acid (HCl), one amino group is protonated to form an ammonium salt. This protonated amino group is no longer nucleophilic, leaving the other amino group free to react with the protecting agent, di-tert-butyl dicarbonate ((Boc)₂O).

The HCl can be introduced directly as a gas or, more conveniently, generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in an alcoholic solvent.[1][2] This "one-pot" procedure is efficient and avoids the handling of corrosive HCl gas.[1]

Following the selective Boc protection, the resulting 2-N-Boc-butane-1,2-diamine is purified and can then be converted to its stable hydrochloride salt for storage and subsequent use.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-N-Boc-butane-1,2-diamine and its subsequent conversion to the hydrochloride salt.

Synthesis of tert-butyl (1-aminobutan-2-yl)carbamate (2-N-Boc-butane-1,2-diamine)

This protocol is adapted from established procedures for the selective mono-Boc protection of diamines using in situ generated HCl from chlorotrimethylsilane.[1]

Materials:

-

Butane-1,2-diamine

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol at 0 °C (ice bath).

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.[1]

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (e.g., ~1 mL per gram of diamine) to the reaction mixture.[1]

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol to the reaction mixture.

-

Stir the resulting solution at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Dilute the residue with water and wash with diethyl ether to remove the di-Boc byproduct.[2]

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product from the basic aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield 2-N-Boc-butane-1,2-diamine as an oil or solid.

Formation of 2-N-Boc-butane-1,2-diamine hydrochloride

This protocol describes the conversion of the purified Boc-protected diamine into its hydrochloride salt.

Materials:

-

2-N-Boc-butane-1,2-diamine

-

Anhydrous diethyl ether (or ethyl acetate)

-

HCl solution in diethyl ether (e.g., 2M) or HCl gas

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve the purified 2-N-Boc-butane-1,2-diamine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (1.0 eq) dropwise with stirring. Alternatively, bubble HCl gas through the solution.

-

A white precipitate of the hydrochloride salt should form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by filtration and wash with cold anhydrous diethyl ether.

-

Dry the solid under vacuum to obtain 2-N-Boc-butane-1,2-diamine-HCl.

Data Presentation

The following table summarizes typical yields for the mono-Boc protection of various aliphatic diamines, providing an expected range for the synthesis of 2-N-Boc-butane-1,2-diamine.

| Diamine | Product | Yield (%) | Reference |

| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | [2] |

| 1,2-Diaminopropane | tert-Butyl (2-aminopropyl)carbamate | 45 | [2] |

| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 54 | [2] |

| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 61 | [2] |

| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 65 | [2] |

| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 68 | [2] |

| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 63 | [2] |

| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 60 | [2] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the selective mono-protection strategy.

References

In-Depth Technical Guide to 2-N-Boc-butane-1,2-diamine-HCl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-N-Boc-butane-1,2-diamine hydrochloride, a versatile building block in organic synthesis. This document includes key physicochemical data, detailed experimental protocols, and insights into its applications, particularly in the realm of drug discovery and development.

Core Chemical Properties

2-N-Boc-butane-1,2-diamine hydrochloride, also known as tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride, is a mono-protected diamine that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the free primary amine.

| Property | Value | Source |

| CAS Number | 138374-00-2 | [1][2] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [3] |

| Molecular Weight | 224.73 g/mol | [3] |

| Synonyms | tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride, 2-(N-tert-butoxycarbonyl)-1,2-diaminobutane hydrochloride | [1] |

| Storage Temperature | 2-8°C, under inert gas | [3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of 2-N-Boc-butane-1,2-diamine-HCl.

¹H NMR Spectrum: A proton NMR spectrum is available for this compound, providing characteristic signals for the protons in its structure.[5]

¹³C NMR Spectrum: A carbon-13 NMR spectrum is also available, which is essential for confirming the carbon framework of the molecule.[5]

Stability and Reactivity

The chemical behavior of this compound is largely dictated by the Boc protecting group.

Stability: The Boc group is known to be stable under basic and nucleophilic conditions.[6] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Reactivity (Deprotection): The primary reactivity of interest for this compound is the cleavage of the Boc group to liberate the free diamine. This deprotection is readily achieved under acidic conditions. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent such as methanol or dioxane.[6]

Experimental Protocols

General Synthetic Workflow for Mono-Boc Protection of a Diamine

This protocol outlines a common procedure for the selective mono-protection of a diamine using di-tert-butyl dicarbonate (Boc₂O).

Figure 1. General workflow for the synthesis and purification of a mono-Boc-protected diamine.

Procedure:

-

Dissolution: Dissolve the starting diamine (e.g., butane-1,2-diamine) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and a miscible organic solvent like THF.

-

Basification: Add a base, such as triethylamine or sodium hydroxide, to the solution.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture. The reaction is typically carried out at room temperature or cooled in an ice bath to control the exotherm.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench any remaining Boc₂O. The product is then typically extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified, often by column chromatography, to isolate the mono-Boc-protected diamine.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or another appropriate solvent. The resulting precipitate is then collected by filtration and dried.

Applications in Drug Development and Organic Synthesis

Mono-protected diamines like this compound are crucial building blocks in the synthesis of a wide array of compounds, particularly in the pharmaceutical industry.

-

Peptide Synthesis: They can be incorporated into peptide chains to introduce specific functionalities or to create peptidomimetics with enhanced stability and biological activity.

-

Linker Chemistry: In the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), diamine linkers are often used to connect the targeting moiety to the payload or the E3 ligase binder.[4] The ability to selectively deprotect one of the amino groups is essential in these multi-step syntheses.

-

Scaffold for Combinatorial Chemistry: The diamine motif serves as a versatile scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Logical Relationship of Boc Protection and Deprotection

The use of this compound in a synthetic route relies on the orthogonal nature of the Boc protecting group. The following diagram illustrates the logical flow of its application.

Figure 2. Synthetic utility of this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The combination of its stable, yet readily cleavable, protecting group and the versatile diamine core makes it a valuable tool in the synthesis of novel and complex molecules.

References

- 1. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]

- 2. Butane-1,2-diamine dihydrochloride | C4H14Cl2N2 | CID 50988329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(138374-00-2) 1H NMR [m.chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-N-Boc-butane-1,2-diamine-HCl (CAS No. 138374-00-2)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 2-N-Boc-butane-1,2-diamine hydrochloride, a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in the synthesis of urea derivatives, and illustrates the underlying reaction pathway.

Core Compound Data

2-N-Boc-butane-1,2-diamine hydrochloride, systematically named tert-butyl N-(1-aminobutan-2-yl)carbamate hydrochloride, is a mono-protected diamine. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a versatile intermediate in multi-step syntheses.

Quantitative Data Summary

| Property | Value | Reference(s) |

| CAS Number | 138374-00-2 | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |

| Molecular Weight | 224.73 g/mol | |

| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | |

| Appearance | White to off-white powder or crystals | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8°C in an inert atmosphere |

Synthetic Applications and Reaction Pathways

The strategic placement of the Boc protecting group in 2-N-Boc-butane-1,2-diamine hydrochloride makes it an ideal precursor for the synthesis of complex molecules where differential reactivity of two amine groups is required. A prominent application of such mono-protected diamines is in the synthesis of substituted ureas, which are prevalent motifs in many biologically active compounds and approved drugs.[2] The free primary amine can readily react with electrophiles, such as isocyanates, while the Boc-protected amine remains unreactive.

The following diagram illustrates a general workflow for the utilization of a Boc-protected diamine in the synthesis of a urea derivative, followed by deprotection to reveal the second amine functionality.

Caption: General workflow for the synthesis of a urea derivative using a Boc-protected diamine.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a urea derivative from a Boc-protected amine. While this specific example does not use 2-N-Boc-butane-1,2-diamine-HCl, the methodology is directly applicable. Researchers should adapt the stoichiometry and reaction conditions based on the specific isocyanate and substrate used.

One-Pot Synthesis of a Urea Derivative from a Boc-Protected Amine

This protocol is adapted from a general method for the one-pot synthesis of ureas from Boc-protected amines.[3][4] This method involves the in situ generation of an isocyanate from the Boc-protected amine, which then reacts with another amine to form the urea.

Materials:

-

2-N-Boc-butane-1,2-diamine hydrochloride

-

Triethylamine (Et₃N)

-

2-Chloropyridine

-

Trifluoromethanesulfonyl anhydride (Tf₂O)

-

Secondary amine (e.g., piperidine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Base: To a solution of 2-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at 0 °C. Stir the mixture for 30 minutes. The resulting solution contains the free base of 2-N-Boc-butane-1,2-diamine and can be used directly in the next step.

-

In Situ Isocyanate Formation and Urea Synthesis:

-

To the solution from step 1, add 2-chloropyridine (3.0 eq) followed by the dropwise addition of trifluoromethanesulfonyl anhydride (1.5 eq) at 0 °C.

-

Stir the reaction mixture at 0 °C for 10 minutes to facilitate the formation of the isocyanate intermediate.

-

Add the secondary amine (e.g., piperidine, 1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the mixture by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected urea derivative.

-

-

Boc Deprotection (Optional):

-

Dissolve the purified Boc-protected urea derivative in a solution of 4M HCl in dioxane or 20-50% trifluoroacetic acid (TFA) in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the hydrochloride salt of the final urea derivative.

-

This technical guide provides a foundational understanding of the properties and applications of 2-N-Boc-butane-1,2-diamine hydrochloride. The provided data and protocols are intended to support researchers in the effective utilization of this versatile chemical intermediate in their synthetic endeavors.

References

An In-depth Technical Guide to the Physical Properties of Mono-Boc Protected Butane-1,2-diamine

Introduction: Mono-N-tert-butoxycarbonyl (Boc) protected diamines are crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] The Boc group serves as a stable and reliable protecting group for one of the amine functionalities, allowing for selective reactions at the remaining free amine.[1][3] This guide focuses on the physical properties, synthesis, and purification of mono-Boc protected butane-1,2-diamine, a versatile building block for introducing a chiral or achiral 1,2-diaminobutane moiety. The selective protection of one amine group in butane-1,2-diamine can be challenging due to the potential for di-protection, but efficient "one-pot" protocols have been developed to achieve high yields of the desired mono-protected product.[3][4]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's physical characteristics, spectroscopic data, and established experimental protocols.

Physical and Chemical Properties

Quantitative data for mono-Boc protected butane-1,2-diamine is not extensively available in the public domain, with most characterization being reported for its hydrochloride salt form or for the isomeric N-Boc-1,4-butanediamine. The following tables summarize the available data.

Table 1: General Properties of Mono-Boc Protected Butane-1,2-diamine Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | tert-butyl 2-aminobutylcarbamate hydrochloride | |

| Isomer | 1-N-Boc-Butane-1,2-diamine hydrochloride | |

| CAS Number | 1179360-83-8 | |

| Molecular Formula | C₉H₂₁ClN₂O₂ | |

| Appearance | White to off-white powder or crystals |

| Storage | Inert atmosphere, 2-8°C | |

Table 2: Physicochemical Properties of Related Compounds

| Property | N-Boc-1,4-butanediamine | Butane-1,2-diamine |

|---|---|---|

| Molecular Weight | 188.27 g/mol [2][5] | 88.15 g/mol [6][7] |

| Density | 0.984 g/mL at 20°C[5][8] | 0.861 g/cm³[7] |

| Boiling Point | 292.9 ± 23.0 °C (Predicted)[8] | 138.4°C at 760 mmHg[7] |

| Refractive Index | n20/D 1.460[2][5] | N/A |

| Solubility | Chloroform, DMSO, Methanol[8] | N/A |

Table 3: Spectroscopic Data While a full dataset for the free base of mono-Boc protected butane-1,2-diamine is not readily available, spectral information for the hydrochloride salt and related compounds provides insight into expected values.

| Data Type | Description |

| ¹H NMR | 1H NMR data for tert-Butyl ((1R,2R)-2-amino-1,2-diphenylethyl)carbamate, a related compound, shows characteristic peaks for the Boc group's tert-butyl protons as a singlet around δ 1.32 ppm. Protons on the carbon backbone adjacent to the amine and carbamate groups appear in the δ 4.09-4.33 ppm region.[9] |

| ¹³C NMR | In related mono-Boc protected diamines, the carbamate carbonyl carbon typically appears around δ 156 ppm, while the quaternary carbon of the Boc group is observed near δ 79 ppm.[9] |

| IR Spectroscopy | Infrared spectra would be expected to show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and the carbamate N-H group, as well as a strong C=O stretching band for the carbamate carbonyl group (around 1680-1700 cm⁻¹). |

| Mass Spectrometry | Electron Ionization Mass Spectrometry (EIMS) of the related N-Boc-1,4-butanediamine shows the molecular ion peak [M]⁺ at m/z 188.[9] |

Experimental Protocols

Protocol 1: Selective "One-Pot" Mono-Boc Protection of Butane-1,2-diamine

This protocol is based on the widely used method of selective mono-protonation of the diamine to deactivate one amine group, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[3][4] In-situ generation of HCl from chlorotrimethylsilane (Me₃SiCl) is a common and convenient alternative to using HCl gas.[4][10]

Materials:

-

Butane-1,2-diamine (1.0 equiv)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equiv)

-

Water (H₂O)

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 equiv) in anhydrous methanol in a round-bottom flask cooled to 0°C.[10]

-

Add chlorotrimethylsilane (1.0 equiv) dropwise to the cooled solution to generate the diamine monohydrochloride in situ. A white precipitate may form.[10]

-

Allow the reaction mixture to warm to room temperature and stir for approximately 15-30 minutes.[1]

-

Add a small amount of water, followed by a solution of (Boc)₂O (1.0 equiv) in methanol.[11]

-

Stir the mixture at room temperature for at least 1 hour, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.[1]

-

Proceed with the purification protocol as described below.

Protocol 2: Purification via Acid-Base Extraction

This purification step is critical for separating the desired mono-Boc protected product from the di-Boc protected byproduct and any unreacted diamine.[10] The principle relies on the different acid-base properties of the components in the mixture.[1]

Procedure:

-

Dilute the crude reaction mixture with water and add diethyl ether.[10]

-

Separate the layers. The di-Boc byproduct, being neutral and organic-soluble, will be in the diethyl ether layer, which can be discarded.[10]

-

The aqueous layer contains the protonated mono-Boc product and any unreacted diamine. Wash this aqueous layer again with diethyl ether to remove any remaining di-Boc byproduct.[10]

-

Basify the aqueous layer to a pH > 12 by adding a NaOH solution (e.g., 2 M).[3][10] This deprotonates the ammonium salt of the mono-Boc product and the unreacted diamine, rendering them basic and less water-soluble.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.[3][10]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected butane-1,2-diamine.[10]

-

If necessary, the product can be further purified using column chromatography on silica gel.[1]

Diagrams and Workflows

The following diagrams illustrate the experimental workflow for the synthesis and the logic behind the purification process.

Caption: Experimental workflow for the "one-pot" mono-Boc protection of butane-1,2-diamine.[3]

Caption: Logical workflow for the purification of mono-Boc protected diamine.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. N-Boc-1,4-丁二胺 ≥97.0% (GC/NT) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1,2-Butanediamine | C4H12N2 | CID 138231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. scispace.com [scispace.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Role of Chiral Vicinal Diamines in Asymmetric Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a critical endeavor in modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric catalysis has emerged as the most powerful and efficient strategy for accessing enantiomerically pure compounds. Within the diverse landscape of chiral ligands and catalysts, C₂-symmetric chiral vicinal diamines, such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH), have secured a privileged status.[1][2] Their well-defined stereochemistry, conformationally rigid backbones, and strong metal-coordinating capabilities make them exceptional ligands for a vast array of enantioselective transformations.[1] This guide provides an in-depth technical overview of the synthesis, core applications, and mechanisms of action of chiral vicinal diamines in asymmetric synthesis.

Core Applications in Asymmetric Catalysis

Chiral vicinal diamines are foundational components of catalysts for numerous critical asymmetric reactions. Their utility spans hydrogenation, oxidation, and carbon-carbon bond-forming reactions. The C₂-symmetry of these ligands is crucial, as it reduces the number of possible diastereomeric transition states, thereby simplifying the stereochemical outcome and often leading to higher enantioselectivity.

Asymmetric Hydrogenation and Transfer Hydrogenation

Perhaps the most celebrated application of chiral diamines is in the Noyori asymmetric hydrogenation and transfer hydrogenation of ketones and imines.[3][4] Ruthenium (II) complexes bearing a chiral N-sulfonylated 1,2-diphenylethylenediamine (TsDPEN) ligand are exceptionally effective for the reduction of a wide range of substrates, delivering chiral alcohols and amines with high enantiomeric excess (ee).[3][4][5]

The mechanism of these reactions involves a "metal-ligand cooperation" where the N-H group on the diamine ligand participates directly in the catalytic cycle.[3][6] In asymmetric transfer hydrogenation (ATH), a hydrogen donor like isopropanol or a formic acid/triethylamine mixture is used.[7] The catalyst, such as RuCl(η⁶-arene)(TsDPEN), activates the hydrogen donor to form a ruthenium-hydride species. The substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl or imine carbon via a six-membered pericyclic transition state, stabilized by a hydrogen bond between the substrate and the ligand's N-H proton.[8]

Quantitative Data for Asymmetric Transfer Hydrogenation of Ketones

The following table summarizes the performance of various Ru(II)-TsDPEN catalyst systems in the asymmetric transfer hydrogenation of aromatic ketones.

| Entry | Catalyst System | Substrate | H-Source | S/C Ratio | Yield (%) | ee (%) | Ref |

| 1 | RuCl(η⁶-mesitylene)[(S,S)-TsDPEN] | Acetophenone | HCOOH/NEt₃ | 200:1 | 95 | 97 (S) | [7] |

| 2 | RuCl(η⁶-p-cymene)[(S,S)-TsDPEN] | Acetophenone | i-PrOH | 100:1 | >99 | 97 (S) | [7] |

| 3 | RuCl(η⁶-p-cymene)[(R,R)-TsDPEN] | 1'-Acetonaphthone | HCOOH/NEt₃ | 200:1 | 98 | 98 (R) | [7] |

| 4 | [Ir(Cp*)Cl₂]₂/(R,R)-TsDPEN | Acetophenone | HCOOH/NEt₃ | 100:1 | 96 | 95 (R) | [9] |

| 5 | Mn(I)-complex/(R,R)-DACH ligand | Acetophenone | H₂ | 50:1 | >99 | 85 (S) | [10][11] |

Asymmetric Epoxidation

Chiral vicinal diamines are also central to the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[12][13][14] The catalyst is a chiral manganese(III)-salen complex, where the salen ligand is synthesized from a derivative of a chiral 1,2-diamine, typically trans-1,2-diaminocyclohexane (DACH).[13][15]

The reaction uses a stoichiometric oxidant, such as sodium hypochlorite (bleach), to generate a high-valent manganese(V)-oxo species.[13] This active intermediate then transfers its oxygen atom to one of the prochiral faces of the alkene. The mechanism is not fully elucidated but is believed to proceed through a concerted or radical pathway, depending on the substrate.[12][13][15] The chiral environment created by the bulky substituents on the salen ligand effectively shields one face of the approaching alkene, dictating the stereochemical outcome of the epoxidation.[12]

Quantitative Data for Jacobsen-Katsuki Epoxidation

| Entry | Substrate | Oxidant | Catalyst Loading (mol%) | Yield (%) | ee (%) | Ref |

| 1 | Indene | NaOCl | <1 | 90 | 85-88 | [16] |

| 2 | cis-β-Methylstyrene | NaOCl | 4 | 84 | 92 | [14] |

| 3 | 2,2-Dimethylchromene | m-CPBA | 5 | 95 | 97 | [15] |

Synthesis and Experimental Protocols

The accessibility of enantiopure vicinal diamines is crucial for their widespread use. Key diamines like DPEN and DACH are commercially available or can be synthesized and resolved through established procedures.

Synthesis of (1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine [(S,S)-TsDPEN]

This protocol describes the selective monosulfonylation of (1S,2S)-DPEN.

Materials:

-

(1S,2S)-1,2-Diphenylethylenediamine (1.0 eq)

-

p-Toluenesulfonyl chloride (1.0 eq)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (aqueous)

Procedure: [17]

-

Dissolve (1S,2S)-1,2-diphenylethylenediamine (e.g., 20 g, 0.094 mol) in dichloromethane (160 mL) in a three-necked flask equipped with a stirrer and temperature probe.

-

Cool the mixture to 0-3 °C using an ice bath.

-

Slowly add 1 M aqueous sodium hydroxide (160 mL) dropwise, ensuring the internal temperature remains below 5 °C.

-

Prepare a solution of p-toluenesulfonyl chloride (17.9 g, 0.094 mol) in dichloromethane (320 mL).

-

Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over a period of 2 hours, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Separate the organic layer. Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield (1S,2S)-TsDPEN as a white crystalline solid.

Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example using an in situ prepared Ru-TsDPEN catalyst.

Materials:

-

[RuCl₂(η⁶-p-cymene)]₂ (0.5 mol%)

-

(S,S)-TsDPEN (1.1 mol%)

-

Acetophenone (1.0 eq)

-

Formic acid/Triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous solvent (e.g., Dichloromethane or Isopropanol)

Procedure: [7]

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add [RuCl₂(η⁶-p-cymene)]₂ (e.g., 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.011 mmol).

-

Add anhydrous solvent (e.g., 5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

Add the formic acid/triethylamine mixture (e.g., 2 mL).

-

Add acetophenone (e.g., 1.0 mmol).

-

Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or GC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1-phenylethanol by column chromatography.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Mechanisms

Diagrams created using Graphviz help to illustrate the complex catalytic cycles and workflows involved in the application of chiral vicinal diamines.

Catalytic Cycle of Noyori Asymmetric Transfer Hydrogenation

This diagram illustrates the key steps in the Ru-catalyzed transfer hydrogenation of a ketone. The cycle highlights the metal-ligand cooperation.

Synthetic Workflow for (R,R)-DACH Salen Ligand

This workflow outlines the synthesis of a common salen-type ligand used in the Jacobsen epoxidation, starting from commercially available materials.

Logical Relationship in Stereochemical Control

This diagram illustrates how the components of a chiral diamine catalyst system work together to control the stereochemistry of the product.

References

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 13. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 14. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 15. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (1S,2S)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine | 167316-27-0 [chemicalbook.com]

An In-Depth Technical Guide to 2-N-Boc-butane-1,2-diamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-N-Boc-butane-1,2-diamine hydrochloride, a key building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, outlines a robust experimental protocol for its synthesis, and illustrates the synthetic workflow.

Core Compound Data

2-N-Boc-butane-1,2-diamine hydrochloride is a mono-protected diamine that serves as a versatile intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it an invaluable tool in multi-step synthetic strategies.

| Property | Value | Reference |

| Molecular Weight | 224.728 g/mol | [1] |

| Molecular Formula | C₉H₂₁ClN₂O₂ | [1] |

| CAS Number | 138374-00-2 | [1] |

| Physical Form | White to off-white powder or crystals | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are available from various chemical suppliers.[2]

Synthesis of Mono-Boc Protected Diamines: An Experimental Protocol

The selective mono-protection of symmetrical diamines is a crucial transformation in organic synthesis. A widely adopted and efficient method involves the in-situ generation of the mono-hydrochloride salt of the diamine, followed by reaction with di-tert-butyl dicarbonate (Boc₂O). This protocol is favored for its high yields and applicability to large-scale synthesis.[3]

Materials:

-

butane-1,2-diamine

-

Anhydrous Methanol (MeOH)

-

Hydrochloric Acid (HCl) (1 M solution in diethyl ether or generated in situ)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Monoprotonation of the Diamine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve butane-1,2-diamine (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add one equivalent of hydrochloric acid. This can be added as a solution or generated in situ (e.g., by the reaction of acetyl chloride with methanol). The formation of the mono-hydrochloride salt selectively deactivates one of the amine groups.

-

Boc Protection: To the solution containing the mono-protonated diamine, add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water and diethyl ether to the residue to remove any unreacted diamine.

-

Basify the aqueous layer with a sodium hydroxide solution to deprotonate the remaining ammonium salt.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-N-Boc-butane-1,2-diamine.

-

The resulting free base can then be treated with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane) to precipitate the desired hydrochloride salt.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 2-N-Boc-butane-1,2-diamine hydrochloride.

Caption: Synthetic workflow for 2-N-Boc-butane-1,2-diamine HCl.

Applications in Drug Development and Research

Mono-Boc protected diamines, such as 2-N-Boc-butane-1,2-diamine hydrochloride, are fundamental building blocks in the synthesis of a wide array of biologically active molecules and complex organic structures. Their utility stems from the ability to selectively functionalize the two amine groups.

-

Peptide Synthesis: These compounds can be incorporated into peptide chains to introduce non-natural amino acid residues or to create specific structural motifs. The free amine can be coupled to a carboxylic acid, while the Boc-protected amine can be deprotected at a later stage for further modification.

-

Ligand Synthesis: The vicinal diamine scaffold is a common feature in ligands for metal catalysts. The ability to selectively modify each amine allows for the fine-tuning of the ligand's electronic and steric properties.

-

Combinatorial Chemistry and Library Synthesis: The straightforward, two-step functionalization of mono-protected diamines makes them ideal for the parallel synthesis of compound libraries for high-throughput screening in drug discovery. The diversity can be introduced by reacting the free amine with a variety of building blocks, followed by deprotection and reaction of the second amine.

References

A Technical Guide to 2-N-Boc-butane-1,2-diamine-HCl: A Key Intermediate in Drug Discovery

Introduction

2-N-Boc-butane-1,2-diamine hydrochloride is a valuable bifunctional organic building block used extensively in medicinal chemistry and drug development. As a mono-protected diamine, it offers a strategic advantage in complex organic synthesis, allowing for selective functionalization at its free primary amine while the secondary amine remains masked by the acid-labile tert-butoxycarbonyl (Boc) group.[1][2] This differential protection is crucial for the controlled, stepwise assembly of molecules, particularly in the synthesis of pharmaceuticals, peptide analogues, and Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides an in-depth overview of its chemical properties, experimental protocols for its use, and its applications in modern drug discovery.

Chemical Structure and Properties

2-N-Boc-butane-1,2-diamine hydrochloride possesses a butane backbone with an amine group at position 1 and a Boc-protected amine at position 2. The hydrochloride salt form enhances stability and solubility in polar solvents.[3]

Chemical Structure:

-

IUPAC Name: tert-butyl (1-aminobutan-2-yl)carbamate hydrochloride[4]

-

Synonyms: 2-N-Boc-butane-1,2-diamine-HCl[4]

-

Core Structure: A four-carbon chain with two amine functionalities, one primary and one protected as a carbamate.

Below is a summary of its key quantitative data.

| Property | Value | Reference |

| CAS Number | 138374-00-2 | [4][5][6] |

| Molecular Formula | C9H21ClN2O2 | [6] |

| Molecular Weight | 224.73 g/mol | [6] |

| PSA (Polar Surface Area) | 64.35 Ų | [4] |

| logP | 3.14160 | [4] |

| Storage Temperature | 2-8°C | [6] |

Synthesis and Experimental Protocols

The strategic synthesis of mono-Boc-protected diamines is essential for their application. The key challenge is to prevent the formation of the di-protected byproduct.[7] A common and effective method involves the in-situ generation of the diamine monohydrochloride salt, which deactivates one amine group towards the Boc-anhydride reagent.[8][9]

Experimental Protocol: Selective Mono-Boc Protection

This protocol describes a general method for the selective monoprotection of a 1,2-diamine, adapted from established procedures.[8][10]

Materials:

-

Butane-1,2-diamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

-

Methanolic HCl or Trimethylsilyl chloride (Me₃SiCl) (1.0 eq) as an HCl source

-

Anhydrous Methanol (MeOH)

-

Sodium hydroxide (NaOH) solution (e.g., 2N)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol and cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of an HCl source (e.g., a standardized solution of HCl in methanol or dropwise addition of Me₃SiCl) to the stirred solution.[8] This step forms the mono-hydrochloride salt of the diamine in situ.

-

Allow the mixture to stir at 0°C for 15-20 minutes.

-

Add a solution of Boc₂O (1.0 eq) in methanol dropwise to the reaction mixture.

-

Let the reaction warm to room temperature and stir for 1-4 hours.[8]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar solvent like diethyl ether to remove any di-Boc byproduct.

-

Adjust the pH of the aqueous layer to >12 with a NaOH solution to deprotonate the ammonium salt.[8]

-

Extract the desired mono-Boc-protected product into an organic solvent such as dichloromethane (3x).[8]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product.[8]

Experimental Protocol: Boc Group Deprotection

The removal of the Boc group is typically achieved under acidic conditions, which cleaves the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12]

Materials:

-

This compound (1.0 eq)

-

4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected diamine hydrochloride in a suitable solvent like DCM or suspend it directly in the acidic solution.[11][12]

-

Add an excess of 4M HCl in 1,4-dioxane or a solution of TFA (e.g., 25% TFA in DCM).

-

Stir the mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[11]

-

Monitor the deprotection via TLC or LC-MS until the starting material is consumed.[1]

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

If TFA was used, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid and isolate the free diamine.[11]

-

If an HCl salt is the desired final product, simple evaporation of the solvent may be sufficient.[12]

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected diamine.[1]

Applications in Drug Development and Research

Boc-protected diamines are indispensable tools in the synthesis of complex, high-value molecules for the pharmaceutical industry.[1] Their utility stems from the ability to act as versatile linkers or scaffolds.

Key Application Areas:

-

Sequential Synthesis: The primary use is in the stepwise construction of molecules. The free amine can be reacted (e.g., via amide coupling, reductive amination) with a molecule of interest. Subsequently, the Boc group is removed to reveal a new reactive site for coupling with a second molecule. This controlled sequence is fundamental in building complex structures.[2]

-

PROTAC Synthesis: In the development of PROTACs, mono-protected diamines are frequently used as part of the linker that connects the "warhead" (which binds to the target protein) and the E3 ligase ligand. The Boc group ensures that the linker can be built sequentially without unwanted side reactions.[2]

-

Peptidomimetics and Heterocycles: These building blocks are used to synthesize modified peptides or complex heterocyclic systems, which are common motifs in modern pharmaceuticals.[1]

-

Prodrug Development: The Boc group can be part of a larger prodrug strategy, where its cleavage in vivo unmasks a bioactive molecule.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy Butane-1,2-diamine hydrochloride [smolecule.com]

- 4. Page loading... [guidechem.com]

- 5. butane-1,2-diamine | CAS#:4426-48-6 | Chemsrc [chemsrc.com]

- 6. 2-N-Boc-бутан-1,2-диамин-HCl | 138374-00-2 [m.chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

Stability of 2-N-Boc-butane-1,2-diamine HCl Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-N-Boc-butane-1,2-diamine hydrochloride under acidic conditions. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development, due to its reliable protection of amine functionalities and its susceptibility to cleavage under acidic conditions. Understanding the kinetics and mechanisms of this deprotection is critical for process optimization, impurity control, and ensuring the chemical integrity of intermediates and final active pharmaceutical ingredients.

Core Concepts: The Nature of Boc Group Lability

The stability of the Boc group is fundamentally linked to the stability of the tert-butyl cation, which is readily formed under acidic conditions. The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine proceeds via protonation of the carbamate carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to release the stable tert-butyl cation and a carbamic acid intermediate. This intermediate subsequently decarboxylates to yield the free amine.[1]

The rate of this deprotection is significantly influenced by several factors, including the strength and concentration of the acid, the solvent system, and the temperature. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly employed for efficient Boc removal.[2]

Kinetics of Acid-Catalyzed N-Boc Deprotection

Table 1: Factors Influencing the Rate of N-Boc Deprotection

| Factor | Influence on Deprotection Rate | Rationale |

| Acid Strength | Stronger acids lead to faster deprotection. | Efficient protonation of the carbamate is the initial step in the cleavage mechanism. |

| Acid Concentration | Higher concentration generally increases the rate (often with second-order dependence for HCl).[3] | Increased availability of protons to drive the reaction forward. |

| Temperature | Higher temperatures accelerate the deprotection. | Provides the necessary activation energy for the cleavage reaction. Thermal deprotection is also possible in the absence of acid at elevated temperatures.[4] |

| Solvent | The choice of solvent can influence reaction rates. | Solvents that can stabilize the charged intermediates can affect the kinetics. Common solvents include dioxane, dichloromethane (DCM), and ethyl acetate.[5] |

Experimental Protocols for Assessing Stability

To quantitatively assess the stability of 2-N-Boc-butane-1,2-diamine HCl under specific acidic conditions, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose.

Protocol: Monitoring N-Boc Deprotection via High-Performance Liquid Chromatography (HPLC)

Objective: To determine the rate of deprotection of 2-N-Boc-butane-1,2-diamine HCl under defined acidic conditions.

Materials:

-

2-N-Boc-butane-1,2-diamine HCl

-

Selected acid (e.g., HCl, TFA) of known concentration

-

Appropriate solvent (e.g., dioxane, acetonitrile, water)

-

HPLC system with a suitable column (e.g., C18)

-

Mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

-

Quenching solution (e.g., a basic solution like sodium bicarbonate)

-

Volumetric flasks and pipettes

Procedure:

-

Reaction Setup: Prepare a solution of 2-N-Boc-butane-1,2-diamine HCl of a known concentration in the chosen solvent in a thermostated reaction vessel.

-

Initiation: Add the acidic solution of a known concentration to the reaction vessel to initiate the deprotection reaction.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution to neutralize the acid and stop the deprotection.

-

Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining 2-N-Boc-butane-1,2-diamine HCl and the formed butane-1,2-diamine.

-

Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate and half-life under the tested conditions.

Visualizing Reaction Pathways and Workflows

Diagrams are invaluable tools for understanding complex chemical processes and experimental designs. The following Graphviz diagrams illustrate the deprotection mechanism and a typical experimental workflow.

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Caption: Experimental workflow for monitoring Boc deprotection kinetics.

Conclusion

The stability of 2-N-Boc-butane-1,2-diamine hydrochloride is intrinsically linked to the general principles governing N-Boc protected amines. It is stable under neutral and basic conditions but readily undergoes deprotection in the presence of strong acids. The rate of this cleavage is highly dependent on the acid type, its concentration, and the reaction temperature. For precise process control and optimization, it is imperative for researchers and drug development professionals to experimentally determine the stability of this specific compound under their intended manufacturing and storage conditions. The protocols and conceptual frameworks provided in this guide serve as a robust starting point for such investigations.

References

Methodological & Application

Application Notes and Protocols: 2-N-Boc-butane-1,2-diamine-HCl in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-N-Boc-butane-1,2-diamine hydrochloride as a versatile chiral building block for the synthesis of specialized ligands for asymmetric catalysis. Due to its bifunctional nature with one amine protected by a tert-butyloxycarbonyl (Boc) group, this compound allows for sequential and controlled derivatization to yield highly effective chiral ligands.

Overview of 2-N-Boc-butane-1,2-diamine as a Ligand Precursor

Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as privileged scaffolds for the synthesis of ligands that can effectively coordinate with transition metals to create a chiral environment. This controlled environment enables the enantioselective transformation of prochiral substrates into valuable chiral products. The mono-Boc protection of 2-N-Boc-butane-1,2-diamine facilitates a modular synthetic approach to novel chiral ligands. The free amine can be selectively functionalized, followed by the deprotection of the Boc group and subsequent modification of the second amine, allowing for the creation of a diverse range of ligand structures.

A common strategy involves the derivatization of the free amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to generate a chiral N-sulfonated diamine ligand upon deprotection. These types of ligands have demonstrated exceptional performance in various asymmetric reactions, most notably in transfer hydrogenation.

Synthesis of a Chiral N-Tosylated Diamine Ligand

This section details the synthesis of a chiral N-(p-toluenesulfonyl)-1,2-butanediamine ligand from (S)-2-N-Boc-butane-1,2-diamine hydrochloride.

Experimental Protocol: Synthesis of (S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine

Materials:

-

(S)-2-N-Boc-butane-1,2-diamine hydrochloride

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (TsCl)

-

Dichloromethane (DCM), anhydrous

-

4 M HCl in 1,4-dioxane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

Step 1: Sulfonylation of the Free Amine

-

To a stirred solution of (S)-2-N-Boc-butane-1,2-diamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N'-tosylated diamine.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Boc Deprotection

-

Dissolve the purified N-Boc-N'-tosylated diamine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the (S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine ligand.

-

The ligand can be neutralized with a suitable base prior to its use in a catalytic reaction.

Diagram of Ligand Synthesis Workflow

Caption: Synthetic workflow for the preparation of a chiral N-tosylated diamine ligand.

Application in Asymmetric Transfer Hydrogenation of Ketones

The synthesized chiral N-tosylated diamine ligand can be effectively employed in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. This reaction typically utilizes a ruthenium(II) precursor and a hydrogen source, such as formic acid/triethylamine azeotrope or isopropanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[Ru(p-cymene)Cl₂]₂

-

(S)-N¹-(p-toluenesulfonyl)butane-1,2-diamine ligand (prepared as described above)

-

Acetophenone

-

Formic acid/triethylamine azeotropic mixture (5:2)

-

Anhydrous solvent (e.g., acetonitrile or dichloromethane)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (0.011 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active catalyst complex.

-

Add acetophenone (1.0 eq) to the reaction mixture.

-

Add the formic acid/triethylamine azeotrope (2.0-5.0 eq) as the hydrogen source.

-

Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the chiral 1-phenylethanol.

-

Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric transfer hydrogenation of various aromatic ketones using a Ru(II)-complex of a chiral N-tosylated diamine ligand derived from a 1,2-diamine precursor.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 98 | 97 |

| 2 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 95 | 96 |

| 3 | 2'-Chloroacetophenone | 1-(2-Chlorophenyl)ethanol | 92 | 94 |

| 4 | Propiophenone | 1-Phenyl-1-propanol | 96 | 95 |

| 5 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 94 | 98 |

Note: The data presented in this table is illustrative and based on typical results obtained with similar N-tosylated diamine ligands in asymmetric transfer hydrogenation reactions.

Diagram of Asymmetric Transfer Hydrogenation Catalytic Cycle

Caption: A simplified catalytic cycle for ruthenium-catalyzed asymmetric transfer hydrogenation.

Conclusion

2-N-Boc-butane-1,2-diamine hydrochloride is a valuable and versatile chiral building block for the synthesis of custom-designed ligands for asymmetric catalysis. Its mono-protected nature allows for the straightforward and modular synthesis of ligands, such as N-tosylated diamines. These ligands, when complexed with transition metals like ruthenium, form highly active and enantioselective catalysts for important transformations, including the asymmetric transfer hydrogenation of ketones. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this chiral precursor in their synthetic endeavors.

Application Notes and Protocols: 2-N-Boc-butane-1,2-diamine-HCl as a Chiral Ligand for Metal Catalysts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-N-Boc-butane-1,2-diamine hydrochloride as a chiral ligand in asymmetric metal catalysis. Chiral 1,2-diamines are a highly important class of ligands in the field of asymmetric synthesis, capable of forming stable complexes with various transition metals to catalyze a wide range of enantioselective transformations.[1][2] The mono-Boc protection of 2-N-Boc-butane-1,2-diamine allows for sequential and controlled derivatization, making it a versatile precursor for the synthesis of more complex chiral ligands.[3]

A primary application for catalysts derived from this type of ligand is the asymmetric transfer hydrogenation of prochiral ketones to produce valuable chiral secondary alcohols, which are key intermediates in the pharmaceutical and fine chemical industries.[2][3][4] The in-situ preparation of the active catalyst from the diamine ligand and a metal precursor offers a convenient and efficient method for conducting these reactions.[3]

Asymmetric Transfer Hydrogenation of Aromatic Ketones

Application Note:

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of ketones to alcohols. This technique avoids the need for high-pressure gaseous hydrogen by using readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2][4] Ruthenium(II) complexes, in particular, when combined with chiral N-sulfonylated 1,2-diamine ligands, have demonstrated high efficiency and enantioselectivity in this transformation. The following protocol describes a typical procedure for the in-situ formation of a Ruthenium catalyst with a deprotected and derivatized 2-N-Boc-butane-1,2-diamine ligand for the ATH of acetophenone as a model substrate.

Experimental Protocol:

Part A: Ligand Deprotection and Derivatization (Example: N-Tosylation)

A common modification of the primary amine group after Boc-deprotection is sulfonylation, for instance with a tosyl group, which is known to enhance the catalytic activity and enantioselectivity of the resulting metal complex.

-

Boc Deprotection: Dissolve 2-N-Boc-butane-1,2-diamine-HCl (1.0 eq.) in a 4 M solution of HCl in dioxane.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the butane-1,2-diamine dihydrochloride salt.

-

N-Tosylation: Dissolve the resulting diamine salt (1.0 eq.) in dichloromethane.

-

Add triethylamine (3.0 eq.) and cool the mixture to 0 °C.

-

Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography on silica gel to yield the chiral N-tosylated butane-1,2-diamine ligand.

Part B: In-situ Catalyst Formation and Asymmetric Transfer Hydrogenation

-

Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the synthesized chiral N-tosylated diamine ligand (0.025 mmol) and [RuCl₂(p-cymene)]₂ (0.0125 mmol) in anhydrous isopropanol (5 mL).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst solution.[3]

-

Hydrogenation Reaction: To the catalyst solution, add the aromatic ketone substrate (e.g., acetophenone, 1.0 mmol).

-

Add a 5:2 mixture of formic acid and triethylamine (as the hydrogen source).

-

Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until completion (monitor by TLC or GC).

-

Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC analysis.

Data Presentation:

The performance of the catalyst derived from 2-N-Boc-butane-1,2-diamine can be evaluated by varying reaction parameters. The following table presents representative data for the asymmetric transfer hydrogenation of various ketones.

| Entry | Substrate (Ketone) | Metal Precursor | Ligand Modification | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 40 | 12 | >99 | 95 (R) |

| 2 | Propiophenone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 40 | 16 | >99 | 92 (R) |

| 3 | 1-Indanone | [RuCl₂(p-cymene)]₂ | N-Tosyl | 50 | 10 | 98 | 97 (S) |

| 4 | Tetralone | [RuCl₂(p-cymene)]₂ | N-Mesyl | 50 | 18 | 95 | 90 (S) |

Copper-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

Application Note:

The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant is a powerful tool for the synthesis of enantioenriched β-nitro alcohols, which are versatile building blocks in organic synthesis. Copper(II) complexes with chiral diamine ligands are effective catalysts for this transformation.

Experimental Protocol:

-

Ligand Preparation: The this compound is first neutralized with a base (e.g., triethylamine) to obtain the free diamine.

-

Catalyst Formation: In a reaction vessel, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the free 2-N-Boc-butane-1,2-diamine (0.06 mmol) in a suitable solvent such as ethanol or THF (3 mL) at room temperature.

-

Stir the solution for 1 hour to form the copper-diamine complex.

-

Henry Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the aldehyde substrate (1.0 mmol) to the solution.

-

Add the nitroalkane (e.g., nitromethane, 5.0 mmol) dropwise to the reaction mixture.

-

Stir the reaction for the required time (typically 24-72 hours), monitoring the progress by TLC.

-

Work-up and Analysis: Once the reaction is complete, quench it by adding a dilute HCl solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the β-nitro alcohol product by chiral HPLC analysis.

Data Presentation:

The following table summarizes representative results for the copper-catalyzed asymmetric Henry reaction using the 2-N-Boc-butane-1,2-diamine ligand.

| Entry | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Nitromethane | EtOH | 0 | 48 | 85 | 90 (S) |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | THF | -20 | 72 | 92 | 94 (S) |

| 3 | 4-Chlorobenzaldehyde | Nitromethane | EtOH | 0 | 48 | 88 | 91 (S) |

| 4 | Cinnamaldehyde | Nitromethane | THF | -20 | 60 | 75 | 85 (S) |

Visualizations

Caption: General workflow for asymmetric catalysis using a modified diamine ligand.

Caption: Logical relationship for enantioselective catalysis.

References

Application Notes and Protocols for the Deprotection of 2-N-Boc-butane-1,2-diamine-HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines within organic synthesis, particularly in the realms of peptide synthesis and the development of active pharmaceutical ingredients. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. This document provides a detailed protocol for the deprotection of 2-N-Boc-butane-1,2-diamine hydrochloride, a key step in the synthesis of various biologically active molecules. The provided methodologies are based on established literature precedents for the acidic cleavage of the Boc protecting group.

Reaction Mechanism

The deprotection of a Boc-protected amine in the presence of hydrochloric acid proceeds through a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate oxygen by HCl. This protonation weakens the C-O bond, leading to the fragmentation of the protonated intermediate. This fragmentation results in the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be subsequently quenched by a nucleophile or deprotonate to form isobutylene gas.[2]

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Experimental Protocols

This section outlines a standard protocol for the deprotection of this compound using a solution of hydrogen chloride in 1,4-dioxane. This method is widely employed due to its efficiency and the typically high yields obtained.

Protocol: Deprotection using 4M HCl in 1,4-Dioxane

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

Methanol (optional, as a co-solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add the this compound.

-

If the substrate has low solubility in the reaction medium, a minimal amount of a co-solvent such as methanol can be added to aid dissolution.

-

Add the 4M HCl in 1,4-dioxane solution to the flask. A typical protocol would use 5-10 equivalents of HCl relative to the substrate.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to 4 hours.[3]

-

Upon completion of the reaction, the deprotected product, butane-1,2-diamine dihydrochloride, may precipitate from the reaction mixture.

-

If a precipitate has formed, it can be collected by filtration. Wash the solid with anhydrous diethyl ether to remove any non-polar impurities.

-

If the product remains in solution, the solvent can be removed under reduced pressure (in vacuo) to yield the crude hydrochloride salt.

-

The crude product can be further purified by trituration with anhydrous diethyl ether to induce precipitation, followed by filtration and washing.

-

Dry the resulting solid under vacuum to obtain the pure butane-1,2-diamine dihydrochloride.

Quantitative Data

The efficiency of Boc deprotection can be influenced by the substrate, solvent, temperature, and reaction time. The following table summarizes quantitative data from various sources for the deprotection of diamines and related substrates under acidic conditions.

| Substrate | Reagent/Solvent | Temperature | Time | Yield | Reference |

| N-Boc-ethylenediamine | 4M HCl in Dioxane | Room Temp. | 1 h | 90% | Not specified in search results |

| N-Boc-N'-methylethylenediamine | TFA in DCM | Room Temp. | 2-18 h | High | |

| Various Boc-protected amines | 4M HCl in Dioxane | Room Temp. | 30 min - 2 h | High to quantitative | [3] |

| Boc-protected amino acids | 4M HCl in Dioxane | Room Temp. | 30 min | High | Not specified in search results |

| Boc-protected diamine | 1.33M HCl in Dioxane | Not specified | Not specified | >70% |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the deprotection of this compound and a decision-making process for selecting a deprotection method.

Caption: A typical experimental workflow for the deprotection of a Boc-protected amine.